molecular formula C13H12O B121723 Diphenylmethanol CAS No. 91-01-0

Diphenylmethanol

Cat. No. B121723
Key on ui cas rn: 91-01-0
M. Wt: 184.23 g/mol
InChI Key: QILSFLSDHQAZET-UHFFFAOYSA-N
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Patent
US07456289B2

Procedure details

To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer were added magnesium turnings (2.5 mmol), 0.5 mL of anhydrous tetrahydrofuran (THF), and a small piece of iodine. To this was added via the addition funnel approximately ⅓ of 3,4,5-trimethoxybromobenzene (2.5 mmol) in 1.3 mL of THF. When the solution became colorless (heating may be needed), the remaining 3,4,5-trimethoxybromobenzene solution was added dropwise to the solution under mild refluxing. The reaction mixture was stirred for 1 h at room temperature and then slowly added to 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (0.094 g, 0.53 mmol) in THF (3 mL) at 0° C. After the addition, the solution was allowed to stir at room temperature for another 20 min. Then, a saturated NH4Cl solution (5 mL) was slowly added at 0° C., and the mixture was stirred for 10 min. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography to provide benzhydrol (0.119 g).
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.094 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.CO[C:6]1[CH:7]=[C:8](Br)[CH:9]=[C:10](OC)[C:11]=1OC.CO[C:19]1[CH:24]=CN2C(C=O)=CN=C2[CH:20]=1.[NH4+].[Cl-].[O:32]1[CH2:36][CH2:35][CH2:34][CH2:33]1>>[CH:36]([OH:32])([C:11]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:35]1[CH:24]=[CH:19][CH:20]=[CH:33][CH:34]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.5 mmol
Type
reactant
Smiles
[Mg]
Name
Quantity
0.5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
2.5 mmol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)Br
Name
Quantity
1.3 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)Br
Step Five
Name
Quantity
0.094 g
Type
reactant
Smiles
COC1=CC=2N(C=C1)C(=CN2)C=O
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
(heating may be needed)
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir at room temperature for another 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.119 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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